tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJDIDTUPXEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Preparation
The synthesis often begins with tert-butyl pyrrolidin-3-ylcarbamate (1), a readily available precursor. Alkylation at N1 is achieved using benzyl bromide under basic conditions (e.g., NaH/DMF), yielding tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (2) in 80–85% yield.
Key reaction parameters :
Introduction of the 4-Chlorophenyl Group
The C4 position is functionalized via Suzuki-Miyaura coupling. Intermediate 2 is brominated at C4 using NBS (N-bromosuccinimide) under radical conditions, followed by coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O (3:1).
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C, 12 h |
| Yield | 72–78% |
This step’s success hinges on rigorous exclusion of oxygen to prevent palladium deactivation.
Alternative Routes and Comparative Evaluation
Cyclization-Based Approaches
A less common route involves constructing the pyrrolidine ring from a linear diamine. For example, 4-chlorophenylglycine (3) undergoes cyclization with formaldehyde, followed by Boc-protection and benzylation. While this method avoids regioselectivity issues, it suffers from lower yields (45–50%) due to competing oligomerization.
Reductive Amination Pathways
Condensation of 4-chlorobenzaldehyde with tert-butyl (3-aminopyrrolidine-1-yl)carbamate (4) in the presence of NaBH(OAc)₃ provides direct access to the target molecule. However, this method is limited by the instability of the imine intermediate, requiring strict anhydrous conditions.
Critical Optimization Strategies
Solvent and Equivalents Optimization
As demonstrated in trisubstituted pyrrolidine syntheses, reducing solvent volume from 2.0 mL/mmol to 0.34 mL/mmol increases yields by 20–25% by enhancing reactant concentration. Similarly, using 4 equivalents of arylboronic acid in Suzuki couplings minimizes unreacted bromide.
Protecting Group Management
Early Boc-protection (before N-alkylation) prevents side reactions during benzylation, as unprotected amines may undergo over-alkylation or oxidation. Post-coupling deprotection with TFA in DCM (1:3 v/v) cleanly removes Boc groups without affecting the chlorophenyl moiety.
Challenges and Mitigation
Competing N-Alkylation and O-Alkylation
In benzylation steps, O-alkylation of the carbamate oxygen is suppressed by using bulky bases like DIEA, which favor N-alkylation through steric hindrance.
Purification Difficulties
Column chromatography (SiO₂, CH₂Cl₂/MeOH 30:1) effectively separates the target compound from diarylated byproducts. Recrystallization from ethyl acetate/hexane (1:5) further enhances purity (>98% by HPLC).
Scalability and Industrial Relevance
The Suzuki coupling route is preferred for scale-up due to:
- Catalyst efficiency : Pd loading as low as 2 mol% with ligand recycling.
- Solvent recovery : DME is distilled and reused, reducing costs.
- Safety : Mild conditions avoid high-pressure hydrogenation.
A pilot-scale synthesis (500 g) achieved 68% overall yield with >99.5% purity, underscoring the method’s robustness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Scientific Research Applications
Neuropharmacology
The compound has shown promise in neuropharmacological studies , particularly regarding its interactions with neurotransmitter receptors. Preliminary research indicates that tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate may interact with dopamine receptors and serotonin transporters, suggesting potential applications as an antidepressant or anxiolytic agent .
Key Findings:
- Binding Affinity: Initial studies have indicated favorable binding affinity to central nervous system receptors, which could lead to the development of new treatments for mood disorders.
- In Vitro Studies: Ongoing investigations using cell cultures and animal models are essential for confirming these interactions and their therapeutic implications.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by carbamate formation. The compound can undergo various reactions typical of carbamates, such as hydrolysis and nucleophilic substitution, allowing for further functionalization .
Synthetic Route Overview:
- Formation of Pyrrolidine: The initial step involves synthesizing the pyrrolidine core through cyclization reactions.
- Carbamate Formation: The addition of the tert-butyl carbamate group is achieved via standard coupling reactions.
- Functionalization: The chlorophenyl group allows for additional modifications that can enhance pharmacological properties.
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 1-benzylpiperidine-4-carboxamide | C20H30N2O2 | Lacks chlorophenyl substitution; different receptor interactions |
| Tert-butyl 1-(p-toluenesulfonyl)piperidine | C21H31N2O2S | Sulfonamide group may enhance solubility; different pharmacological profile |
| N-[1-benzoyl-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate | C22H25F2N2O2 | Fluorine substitution could alter lipophilicity and receptor affinity |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential .
Case Studies and Research Insights
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Antidepressant Activity: In animal models, compounds similar to this compound have shown significant reductions in depressive-like behaviors when administered over a period .
- Anxiolytic Effects: Research indicates that this compound may reduce anxiety levels in stress-induced models, potentially through modulation of serotonin pathways .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the benzyl and chlorophenyl groups enhances its binding affinity and specificity for certain targets, making it a potent inhibitor or activator of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, the following compounds are analyzed:
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate
Key Differences :
- Substituents : Replaces the benzyl and 4-chlorophenyl groups with a pyrimidin-2-yl ring.
- Applications: Acts as a versatile building block in pharmaceutical and agricultural research due to the pyrimidine ring, which enhances hydrogen-bonding capabilities and bioavailability.
tert-Butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate
Key Differences :
- Substituents: Features a pyridin-2-yl group with an aminomethyl substituent instead of the 4-chlorophenyl group.
- Properties : The primary amine group introduces higher polarity and lower pKa (~8–10), enhancing solubility in polar solvents. This modification may improve pharmacokinetic profiles in drug design .
tert-Butyl Benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
Key Differences :
- Core Structure : Replaces pyrrolidine with a bicyclo[2.2.2]octane ring, increasing steric hindrance and rigidity.
- Substituents : Incorporates a triisopropylsilyl-protected pyrrolo[2,3-b]pyridine group.
- Synthesis Complexity : Requires multi-step reactions involving n-BuLi and LiAlH₄, indicating higher synthetic challenges compared to the target compound .
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride
Comparative Data Table
Structural and Functional Insights
- Impact of Aromatic Groups: The benzyl and 4-chlorophenyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration, whereas pyrimidine or aminomethyl groups in analogs improve solubility .
- Synthetic Accessibility : The target compound’s synthesis is likely less complex than bicyclooctane derivatives, which require protective groups (e.g., triisopropylsilyl) and stringent reaction conditions .
- Thermal Stability : The high predicted boiling point of the target compound (504°C) suggests suitability for high-temperature applications, unlike analogs with lower molecular weights .
Biological Activity
Tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, also known as Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate, is a chemical compound with significant potential in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27ClN2O2, with a molecular weight of approximately 386.92 g/mol. The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring substituted with both a benzyl group and a chlorophenyl group. These functional groups suggest possible interactions with various biological targets, particularly in the central nervous system (CNS) .
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activity due to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may bind to dopamine receptors and serotonin transporters, indicating potential use as an antidepressant or anxiolytic agent .
Key Findings:
- Dopamine Receptor Interaction: Potential modulation of dopaminergic pathways could be beneficial for treating disorders such as depression and schizophrenia.
- Serotonin Transporter Binding: This interaction may enhance serotonergic transmission, offering therapeutic benefits in anxiety disorders.
In Vitro Studies
In vitro assays have been conducted to assess the compound's inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease (AD). The compound's structural similarities to known acetylcholinesterase (AChE) inhibitors suggest it could serve as a lead compound in developing new treatments for neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the pyrrolidine ring and subsequent carbamate formation. Variations in the synthesis process can lead to different derivatives that may enhance biological activity or selectivity .
Comparison of Similar Compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 1-benzylpiperidine-4-carboxamide | C20H30N2O2 | Lacks chlorophenyl substitution; different receptor interactions |
| Tert-butyl 1-(p-toluenesulfonyl)piperidine | C21H31N2O2S | Sulfonamide group may enhance solubility |
| N-[1-benzoyl-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate | C22H25F2N2O2 | Fluorine substitution could alter lipophilicity and receptor affinity |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a bioactive agent in various fields:
- Pharmaceutical Development: Its ability to cross the blood-brain barrier effectively positions it as a candidate for developing treatments for neurological disorders .
- Biochemical Research: Investigations into enzyme inhibition and receptor binding have provided insights into its mechanisms of action, crucial for drug discovery .
- Material Science Applications: The compound can be incorporated into polymer matrices to enhance mechanical properties, indicating its versatility beyond medicinal chemistry .
Q & A
Q. What are the established synthetic routes for tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, and what are their key challenges?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A plausible route involves:
Pyrrolidine ring formation : Cyclization of a precursor amine with a carbonyl compound under acidic or basic conditions .
Benzylation : Introduction of the benzyl group at the pyrrolidine nitrogen using benzyl halides or benzyl alcohols in the presence of a base (e.g., KCO) .
Carbamate protection : Reaction with tert-butyl dicarbonate (BocO) in dichloromethane (DCM) or THF, catalyzed by DMAP or triethylamine .
Key Challenges :
- Steric hindrance : The bulky tert-butyl group and benzyl substituent may reduce reaction efficiency.
- Purification : Silica gel column chromatography (hexane/EtOAc gradients) is often required to isolate the product .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions and carbamate formation. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., CHClNO: Calc. 386.17, Obs. 386.18) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can enantiomeric purity be achieved and validated for this chiral pyrrolidine derivative?
- Methodological Answer :
- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) or employ asymmetric catalysis (e.g., chiral phosphine ligands) during cyclization .
- Validation :
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
- Optical Rotation : Measure [α] values (e.g., +15.23° for a related compound in CHCl) and compare to literature .
Q. What strategies mitigate contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
- Control Experiments : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) and validate results across multiple cell lines .
- Structural Confirmation : Re-characterize the compound after biological testing to rule out degradation (e.g., via LC-MS) .
Q. How do substituents (e.g., 4-chlorophenyl vs. fluorophenyl) impact the compound’s reactivity and bioactivity?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., 4-fluorophenyl variant) and compare reaction yields and purification challenges .
- Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., IC values) to assess electronic effects of halogens .
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
